molecular formula C16H12Cl2O3 B11814414 3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid

3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid

Cat. No.: B11814414
M. Wt: 323.2 g/mol
InChI Key: JXAYAESRKAJMTB-UHFFFAOYSA-N
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Description

3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid is an organic compound characterized by the presence of a chlorinated phenyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 5-chloro-2-[(4-chlorophenyl)methoxy]benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-{5-(4-Chlorophenyl)furan-2-yl}acrylic acid
  • 3-{5-(2-(Trifluoromethyl)phenyl)furan-2-yl}acrylic acid
  • 5-(4-Chlorophenyl)isoxazole-3-propionic acid

Uniqueness

3-{5-Chloro-2-[(4-chlorophenyl)methoxy]-phenyl}prop-2-enoic acid is unique due to its specific structural features, such as the presence of both chlorinated phenyl and prop-2-enoic acid moieties.

Properties

Molecular Formula

C16H12Cl2O3

Molecular Weight

323.2 g/mol

IUPAC Name

3-[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H12Cl2O3/c17-13-4-1-11(2-5-13)10-21-15-7-6-14(18)9-12(15)3-8-16(19)20/h1-9H,10H2,(H,19,20)

InChI Key

JXAYAESRKAJMTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Cl

Origin of Product

United States

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